sEH/AChE-IN-3
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Overview
Description
sEH/AChE-IN-3 is a potent dual inhibitor of soluble epoxide hydrolase and acetylcholinesterase. This compound is known for its ability to penetrate the blood-brain barrier and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound exhibits nanomolar potency against its targets, making it a highly effective inhibitor .
Preparation Methods
The synthesis of sEH/AChE-IN-3 involves the combination of pharmacophores from soluble epoxide hydrolase inhibitors and acetylcholinesterase inhibitors. The synthetic route typically includes the formation of a hybrid molecule through a series of chemical reactions that involve the use of specific reagents and conditions . Industrial production methods for this compound are not widely documented, but laboratory synthesis involves meticulous control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
sEH/AChE-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
sEH/AChE-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of soluble epoxide hydrolase and acetylcholinesterase . In biology, it is employed to investigate the role of these enzymes in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease . The compound’s ability to cross the blood-brain barrier and its dual inhibitory action make it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of sEH/AChE-IN-3 involves the inhibition of soluble epoxide hydrolase and acetylcholinesterase. Soluble epoxide hydrolase converts epoxyeicosatrienoic acids to less bioactive dihydroxyeicosatrienoic acids, while acetylcholinesterase hydrolyzes the neurotransmitter acetylcholine . By inhibiting these enzymes, this compound helps to maintain higher levels of epoxyeicosatrienoic acids and acetylcholine, which can reduce neuroinflammation and improve cognitive function . The molecular targets of this compound include the active sites of soluble epoxide hydrolase and acetylcholinesterase .
Comparison with Similar Compounds
sEH/AChE-IN-3 is unique in its dual inhibitory action against both soluble epoxide hydrolase and acetylcholinesterase. Similar compounds include other dual inhibitors that target these enzymes, such as 6-chlorotacrine-TPPU hybrids . this compound stands out due to its high potency and ability to cross the blood-brain barrier . Other similar compounds may not exhibit the same level of efficacy or brain permeability .
Properties
Molecular Formula |
C35H39ClF3N5O3 |
---|---|
Molecular Weight |
670.2 g/mol |
IUPAC Name |
1-[1-[5-[[(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-yl]amino]pentanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m0/s1 |
InChI Key |
VPHLBLQNXMWQOL-XZOQPEGZSA-N |
Isomeric SMILES |
CC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |
Canonical SMILES |
CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |
Origin of Product |
United States |
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